Cas no 2147-59-3 (2'-Deoxy-thymidine-beta-L-rhamnose)

2'-Deoxy-thymidine-beta-L-rhamnose 化学的及び物理的性質
名前と識別子
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- [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
- [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trih
- THYMIDINE-5’-DIPHOSPHATE-L-RHAMNOSE DISODIUM SALT
- dTDP-beta-L-rhamnose
- dTDP-L-rhamnose
- dTDP-6-deoxy-beta-L-mannose
- 2'-DEOXY-THYMIDINE-BETA-L-RHAMNOSE
- dTDP-6-deoxy-L-mannose
- thymidine diphosphate rhamnose
- Thymidine diphosphate-L-rhamnose
- Thymidine 5'-(trihydrogen diphosphate), P'-(6-deoxy-beta-L-mannopyranosyl) ester
- thymidine 5'-[3-(6-deoxy-beta-L-mannopyranosyl) dihydrogen diphosphate]
- DB03723
- C03319
- Q27098225
- [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydr
- 2'-Deoxy-thymidine-beta-L-rhamnose
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- インチ: 1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1
- InChIKey: ZOSQFDVXNQFKBY-CGAXJHMRSA-N
- ほほえんだ: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H](C[C@H](N2C(NC(C(C)=C2)=O)=O)O1)O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O
計算された属性
- せいみつぶんしりょう: 548.081
- どういたいしつりょう: 548.081
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 961
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 251
じっけんとくせい
- 密度みつど: 1.78
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.625
- PSA: 276.15000
- LogP: -2.42850
2'-Deoxy-thymidine-beta-L-rhamnose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00BUX4-10mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 10mg |
$817.00 | 2025-02-25 | ||
A2B Chem LLC | AF52488-1mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 1mg |
$192.00 | 2024-04-20 | ||
1PlusChem | 1P00BUX4-1mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 1mg |
$184.00 | 2025-02-25 | ||
A2B Chem LLC | AF52488-10mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 10mg |
$862.00 | 2024-04-20 | ||
A2B Chem LLC | AF52488-2mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 2mg |
$274.00 | 2024-04-20 | ||
A2B Chem LLC | AF52488-5mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 5mg |
$521.00 | 2024-04-20 | ||
1PlusChem | 1P00BUX4-2mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 2mg |
$262.00 | 2025-02-25 | ||
1PlusChem | 1P00BUX4-5mg |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
2147-59-3 | 5mg |
$495.00 | 2025-02-25 |
2'-Deoxy-thymidine-beta-L-rhamnose 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
2'-Deoxy-thymidine-beta-L-rhamnoseに関する追加情報
2'-Deoxy-thymidine-beta-L-rhamnose: A Comprehensive Overview
2'-Deoxy-thymidine-beta-L-rhamnose (CAS No. 2147-59-3) is a unique compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a nucleoside analog, specifically a deoxyribonucleoside, which plays a crucial role in various biological processes. The combination of 2'-deoxy-thymidine and beta-L-rhamnose creates a molecule with distinctive properties that make it valuable for research and potential therapeutic applications.
The CAS No. 2147-59-3 refers to the Chemical Abstracts Service registry number, which uniquely identifies this compound in scientific literature and databases. This ensures that researchers and professionals can accurately reference and retrieve information about 2'-Deoxy-thymidine-beta-L-rhamnose without confusion. The compound's structure consists of a thymidine moiety, which is a nucleoside derivative of thymine, linked to a beta-L-rhamnose sugar unit. This configuration imparts specific biochemical properties that distinguish it from other nucleoside analogs.
Recent studies have highlighted the potential of 2'-Deoxy-thymidine-beta-L-rhamnose in antiviral therapy. The compound has shown promising activity against various viral pathogens, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). Its mechanism of action involves inhibiting viral DNA polymerase, thereby preventing viral replication. This makes it a compelling candidate for the development of new antiviral drugs, particularly for viruses that are resistant to current treatments.
In addition to its antiviral properties, 2'-Deoxy-thymidine-beta-L-rhamnose has also been investigated for its potential in cancer therapy. Research indicates that this compound may selectively target cancer cells by interfering with their DNA synthesis processes. This selective toxicity could reduce the side effects associated with traditional chemotherapy, making it an attractive option for future oncological treatments.
The synthesis and characterization of 2'-Deoxy-thymidine-beta-L-rhamnose have been extensively studied to optimize its production and stability. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These studies have provided valuable insights into the compound's physical and chemical properties, which are essential for its application in pharmaceutical formulations.
Furthermore, the pharmacokinetics and bioavailability of 2'-Deoxy-thymidine-beta-L-rhamnose have been evaluated in preclinical models. These studies have demonstrated that the compound exhibits favorable absorption profiles and minimal toxicity in experimental animals, suggesting its potential for safe use in humans. Ongoing research is focused on refining its delivery methods to enhance its efficacy and reduce any potential adverse effects.
From an environmental perspective, the biodegradability and ecological impact of 2'-Deoxy-thymidine-beta-L-rhamnose have also been considered. Initial assessments indicate that the compound is biodegradable under specific conditions, which aligns with current sustainability trends in drug development. However, further studies are required to fully understand its long-term environmental impact.
In conclusion, 2'-Deoxy-thymidine-beta-L-rhamnose (CAS No. 2147-59-3) represents a significant advancement in the field of nucleoside analogs with promising applications in antiviral and anticancer therapies. Its unique structure, combined with recent research findings, positions it as a potential breakthrough in modern medicine. Continued exploration into its mechanisms of action, pharmacokinetics, and therapeutic applications will undoubtedly contribute to its development as a valuable tool in combating various diseases.
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